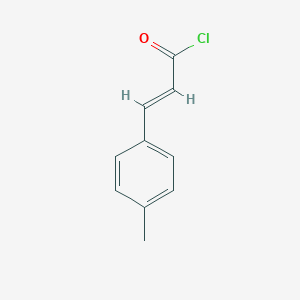

(2E)-3-(4-Methylphenyl)acryloyl chloride

Vue d'ensemble

Description

(2E)-3-(4-Methylphenyl)acryloyl chloride is an organic compound with the molecular formula C10H9ClO. It is a derivative of acryloyl chloride, where the hydrogen atom on the phenyl ring is replaced by a methyl group at the para position. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Methylphenyl)acryloyl chloride typically involves the reaction of 4-methylbenzaldehyde with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

[ \text{4-Methylbenzaldehyde} + \text{PCl}_5 \rightarrow \text{this compound} + \text{POCl}_3 + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Acyl Substitution Reactions

This compound readily undergoes nucleophilic acyl substitution due to the electron-withdrawing effects of the acyl chloride group. Common reactions include:

a. Amidation with Amines

Reaction with primary or secondary amines yields substituted acrylamides. For example:

-

Reagents : Triethylamine (TEA), sodium carbonate (Na₂CO₃), or potassium carbonate (K₂CO₃) in biphasic systems (CH₂Cl₂:H₂O) .

-

Conditions : Room temperature (20–25°C), reaction completion in 2–5 hours.

-

Products : Chiral acrylamides with yields >90% (e.g., synthesis of oxazolidin-2-yl acetates) .

| Amine Type | Product Yield | Reaction Time | Citation |

|---|---|---|---|

| (R)-(−)-2-phenylglycinol | 90% | 2 h | |

| Benzylamine derivatives | 86% | 2 h |

b. Esterification with Alcohols

Reaction with alcohols forms acrylate esters:

-

Reagents : Methanol, ethanol, or benzyl alcohol in anhydrous conditions.

-

Conditions : 0–5°C with dropwise addition to minimize side reactions .

-

Products : Esters like methyl 2-(4R)-3-acryloyl-4-phenyloxazolidin-2-yl)acetate (yield: 80%, d.r. 70:30) .

Polymerization Reactions

The compound participates in free-radical polymerization to form thermoresponsive polymers:

-

Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide .

-

Conditions : 60–70°C under nitrogen atmosphere.

-

Products : Polymers with tailored phase transitions (e.g., lower critical solution temperature (LCST) at 32–45°C) .

| Monomer System | LCST Range | Molecular Weight (Mn) | Đ (Dispersity) |

|---|---|---|---|

| DMAMCA-co-NIPAM | 32–38°C | 18,000–19,000 g/mol | 2.3–2.5 |

| Styrene-containing | 40–45°C | 4,000–6,000 g/mol | 1.3–2.0 |

Reduction and Oxidation Reactions

a. Reduction of the Acyl Chloride Group

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Products : Corresponding alcohols (e.g., 3-(4-methylphenyl)propanal) .

b. Oxidation of the Vinyl Group

-

Reagents : Potassium permanganate (KMnO₄) in acidic medium.

-

Products : Carboxylic acids or ketones.

Cycloaddition and Cyclization Reactions

The acryloyl group participates in [4+2] Diels-Alder reactions:

-

Dienophiles : Anthracene or furan derivatives.

-

Conditions : Reflux in toluene or xylene.

-

Products : Six-membered cycloadducts with high regioselectivity.

Biological Activity Modulation

Derivatives of this compound exhibit cytotoxic properties:

-

Cytotoxicity Screening : N-substituted acrylamides showed IC₅₀ values as low as 0.03 μM against K562 leukemia cells .

-

Structure-Activity Relationship (SAR) : Electron-donating groups (e.g., methoxy) enhance bioactivity .

| Derivative | IC₅₀ (K562) | IC₅₀ (HepG2) |

|---|---|---|

| N-(4-methoxybenzyl) | 0.03 μM | 0.05 μM |

| N-(4-chlorophenyl) | 0.23 μM | 0.38 μM |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₉ClO

- Molecular Weight : Approximately 168.62 g/mol

- Functional Groups : Contains an acyl chloride group, which is highly reactive towards nucleophiles.

This reactivity enables its use in various applications, particularly in the synthesis of derivatives that can exhibit biological activities.

Synthetic Applications

1. Organic Synthesis

(2E)-3-(4-Methylphenyl)acryloyl chloride is primarily utilized as an acylating agent. It can react with nucleophiles to form esters, amides, and other derivatives. This property is crucial for developing new compounds in medicinal chemistry and material science.

2. Polymer Chemistry

The compound can undergo polymerization reactions, leading to the formation of polymers with tailored properties. Its ability to create cross-linked networks makes it valuable in producing specialty materials used in coatings, adhesives, and sealants.

Biological Applications

1. Medicinal Chemistry

Research indicates that derivatives of this compound possess potential pharmacological activities. The compound can be modified to enhance its biological activity against various diseases, including cancer and bacterial infections. For instance:

- Anticancer Activity : Studies have shown that chalcone derivatives, structurally related to this compound, exhibit significant anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .

- Antimicrobial Properties : Modifications of this compound have been explored for their antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of chalcone derivatives synthesized from this compound. The results showed that these derivatives could inhibit the proliferation of various cancer cell lines, suggesting that structural modifications could enhance their efficacy against tumors .

Case Study 2: Antimicrobial Activity

Research on the antimicrobial properties of modified chitosan using sulfonamide derivatives demonstrated improved efficacy against pathogenic bacteria when combined with this compound-based compounds. This modification led to lower minimum inhibitory concentration (MIC) values compared to unmodified chitosan .

Industrial Applications

The compound is also employed in industrial settings for producing specialty chemicals and materials. Its stability and reactivity make it suitable for large-scale production processes where precise control over reaction conditions is essential.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Reacts with nucleophiles to form esters/amides |

| Polymer Chemistry | Production of specialty polymers | Used in coatings, adhesives |

| Medicinal Chemistry | Anticancer and antimicrobial agents | Derivatives show promising biological activities |

| Industrial Production | Specialty chemicals | Suitable for controlled production processes |

Mécanisme D'action

The mechanism of action of (2E)-3-(4-Methylphenyl)acryloyl chloride involves its reactivity towards nucleophiles. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the final product with the release of hydrochloric acid. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acryloyl Chloride: The parent compound without the methyl group on the phenyl ring.

(2E)-3-Phenylacryloyl Chloride: Similar structure but without the methyl group at the para position.

(2E)-3-(4-Methoxyphenyl)acryloyl Chloride: Similar structure with a methoxy group instead of a methyl group.

Uniqueness

(2E)-3-(4-Methylphenyl)acryloyl chloride is unique due to the presence of the methyl group at the para position, which can influence its reactivity and the properties of the final products formed. This structural modification can lead to differences in the physical and chemical properties compared to its analogs, making it a valuable compound in various applications.

Activité Biologique

(2E)-3-(4-Methylphenyl)acryloyl chloride, also known as 4-methylphenyl acryloyl chloride, is an organic compound with the molecular formula CHClO and a molecular weight of 180.63 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

The compound is characterized by the presence of an acryloyl group and a methylphenyl substituent, which contribute to its reactivity and biological interactions. The structure can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for such compounds typically range from 1 µg/mL to 50 µg/mL depending on the specific bacterial strain tested .

- Anticancer Properties : In vitro studies have shown that compounds related to acryloyl chlorides can induce apoptosis in cancer cell lines. For instance, derivatives of acryloyl chloride have been reported to inhibit cell proliferation in MCF-7 breast cancer cells with IC values ranging from 10 µM to 20 µM .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Covalent Bond Formation : The reactive acyl chloride group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to inhibition of key enzymes or DNA interactions.

- Modulation of Signaling Pathways : Similar compounds have been shown to interfere with signaling pathways involved in cell growth and apoptosis, suggesting that this compound may have similar effects .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various acryloyl derivatives found that this compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli. The MIC values were determined to be around 25 µg/mL for S. aureus and 50 µg/mL for E. coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

Anticancer Activity

In vitro tests on MCF-7 cells indicated that this compound could reduce cell viability significantly. The IC was found to be approximately 15 µM, indicating moderate potency compared to standard chemotherapeutics.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 15 |

| Normal Lung Fibroblasts | >200 |

Propriétés

IUPAC Name |

(E)-3-(4-methylphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGVABDJPRRAQI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601255410 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-07-6 | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(4-Methylphenyl)-2-propenoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601255410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.